molecular formula C29H31N5O2S B11672601 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11672601
M. Wt: 513.7 g/mol
InChI Key: YINXCGRMRKXEDB-NDZAJKAJSA-N
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Description

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, introduction of the sulfanyl group, and subsequent condensation with the appropriate aldehyde to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted triazoles.

Scientific Research Applications

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide lies in its specific structural features, such as the presence of the ethoxyphenyl group and the sulfanyl-triazole moiety. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C29H31N5O2S

Molecular Weight

513.7 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C29H31N5O2S/c1-5-36-25-17-11-21(12-18-25)19-30-31-26(35)20-37-28-33-32-27(34(28)24-9-7-6-8-10-24)22-13-15-23(16-14-22)29(2,3)4/h6-19H,5,20H2,1-4H3,(H,31,35)/b30-19+

InChI Key

YINXCGRMRKXEDB-NDZAJKAJSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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